molecular formula C17H15FN4O2 B10982023 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B10982023
M. Wt: 326.32 g/mol
InChI Key: KKFUFYVPBSDXTR-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with a suitable anthranilic acid derivative, the quinazolinone core can be synthesized through cyclization reactions.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Pyridinylmethyl Substitution: The final step involves the substitution of the pyridin-4-ylmethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom and the pyridinylmethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its quinazolinone core is known for interacting with various biological targets.

Medicine

The compound may have potential therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the fluorine atom and pyridinylmethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: Lacks the fluorine and pyridinylmethyl groups, resulting in different biological activity.

    6-fluoroquinazoline: Similar structure but without the acetamide and pyridinylmethyl groups.

    N-(pyridin-4-ylmethyl)acetamide: Lacks the quinazolinone core, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom and the pyridinylmethyl group in 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)acetamide enhances its chemical reactivity and biological activity compared to similar compounds. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H15FN4O2/c1-11-21-15-3-2-13(18)8-14(15)17(24)22(11)10-16(23)20-9-12-4-6-19-7-5-12/h2-8H,9-10H2,1H3,(H,20,23)

InChI Key

KKFUFYVPBSDXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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